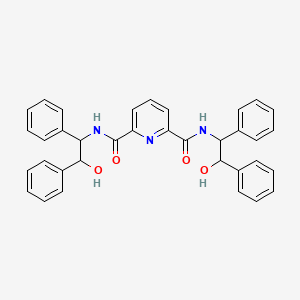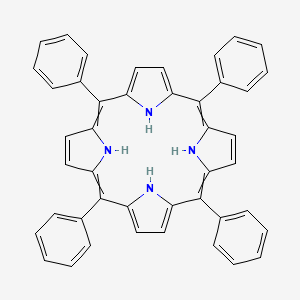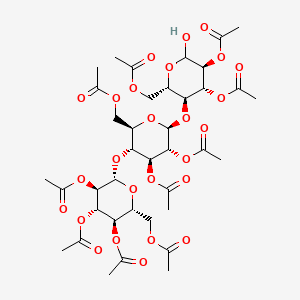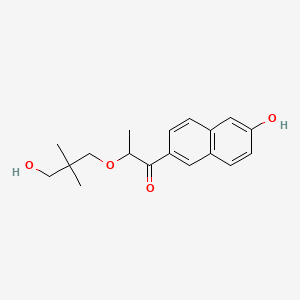![molecular formula C11H10Br2N2O B13841887 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is a chemical compound that features a brominated ethanone group attached to a phenyl ring, which is further substituted with an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide typically involves the bromination of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques further enhances the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
科学研究应用
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which mimics the structure of histidine.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and functional materials.
作用机制
The mechanism of action of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-(1H-imidazol-5-yl)ethanone: Similar structure but with the imidazole moiety at a different position, leading to variations in chemical behavior.
1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar but with the bromine atom on the phenyl ring, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is unique due to the specific positioning of the bromine atom and the imidazole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H10Br2N2O |
|---|---|
分子量 |
346.02 g/mol |
IUPAC 名称 |
2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H |
InChI 键 |
UKMNPVBPDCTZJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)



![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)


